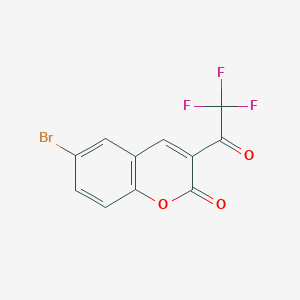

6-Bromo-3-(trifluoroacetyl)coumarin

Description

Significance of Coumarin (B35378) Scaffolds in Modern Organic Synthesis and Chemical Biology

Coumarins, formally known as 2H-chromen-2-ones, are a class of benzopyrone compounds widely distributed in the plant kingdom. chemcess.com Their versatile structure, characterized by a benzene (B151609) ring fused to an α-pyrone ring, serves as a key building block in the synthesis of a diverse array of more complex heterocyclic systems. scilit.comyoutube.com In medicinal chemistry, the coumarin nucleus is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.gov These include anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

The inherent fluorescence of many coumarin derivatives has also made them indispensable tools in chemical biology. nih.gov Their high quantum yields, significant Stokes shifts, and sensitivity to the local environment allow for their use as fluorescent sensors and imaging agents to probe biological processes at the molecular level. nih.govnih.gov The ease of chemical modification of the coumarin core further enhances its utility, enabling the fine-tuning of its photophysical and biological properties. mdpi.com

The Role of Halogenation and Trifluoroacetylation in Coumarin Functionalization

The strategic functionalization of the coumarin scaffold is a key aspect of contemporary research, with halogenation and trifluoroacetylation representing two powerful modification strategies.

Halogenation , the introduction of a halogen atom such as bromine, can significantly influence the physicochemical and biological properties of a molecule. nih.gov In the context of coumarins, the presence of a bromine atom can enhance lipophilicity, which may improve membrane permeability and bioavailability. nih.gov Furthermore, the carbon-bromine bond provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.govacs.org

Trifluoroacetylation , the incorporation of a trifluoroacetyl group (-COCF₃), imparts unique electronic properties to the coumarin ring. The strong electron-withdrawing nature of the trifluoromethyl group can profoundly impact the reactivity and photophysical characteristics of the molecule. mdpi.com For instance, the trifluoroacetyl group can enhance the electrophilicity of the coumarin system, making it a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comrsc.org Moreover, the presence of fluorine atoms can improve metabolic stability and binding affinity to biological targets. researchgate.net

Research Landscape of 6-Bromo-3-(trifluoroacetyl)coumarin Derivatives

The combination of a bromo substituent at the 6-position and a trifluoroacetyl group at the 3-position of the coumarin scaffold creates a highly versatile and reactive molecule with significant potential in chemical research. While dedicated studies on this compound itself are emerging, the research landscape is primarily defined by the synthesis and evaluation of its derivatives.

A key area of investigation involves the use of 3-(trifluoroacetyl)coumarins as building blocks for the synthesis of novel heterocyclic compounds. For example, the reaction of 3-(trifluoroacetyl)coumarins with pyrrole (B145914) derivatives has been shown to produce α-trifluoromethylated tertiary alcohols under mild, catalyst-free conditions. mdpi.com This reaction highlights the reactivity of the trifluoroacetyl group and provides a pathway to novel compounds with potential biological activity.

One notable study described the synthesis of a series of α-trifluoromethylated tertiary alcohols derived from the reaction of various 3-(trifluoroacetyl)coumarins with substituted pyrroles. Among the synthesized compounds was a 6-bromo derivative, for which detailed spectroscopic data was reported. mdpi.com This research demonstrates the feasibility of utilizing this compound as a starting material for generating a library of structurally diverse compounds for further investigation.

The synthesis of 3-(trifluoroacetyl)coumarins can be achieved through methods such as the microwave-assisted, solvent-free Knoevenagel condensation of substituted salicylaldehydes with ethyl trifluoroacetoacetate. rsc.org This approach offers an efficient and environmentally friendly route to these valuable synthetic intermediates.

Table 1: Spectroscopic Data for a Derivative of this compound

| Compound | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | 19F NMR (376 MHz, DMSO-d6) δ (ppm) |

| 6-Bromo-3-(2,2,2-trifluoro-1-hydroxy-1-(5-methyl-1H-pyrrol-2-yl)ethyl)-2H-chromen-2-one | 10.41 (s, 1H), 8.43 (s, 1H), 8.24 (d, J = 2.3 Hz, 1H), 7.81 (dd, J = 8.8, 2.4 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.17 (s, 1H), 6.01 (s, 1H), 5.68 (s, 1H), 2.11 (s, 3H) | 157.41, 153.01, 142.70, 135.33, 131.94, 128.36, 125.94, 125.34, 125.20 (q, J = 287.3 Hz), 120.90, 118.50, 116.58, 107.67, 105.84, 74.07 (q, J = 30.3 Hz), 13.09 | -73.78 |

Data sourced from a study on the synthesis of α-trifluoromethylated tertiary alcohols bearing coumarins. mdpi.com

The continued exploration of the reactivity of this compound and the biological evaluation of its derivatives are expected to unveil new opportunities in drug discovery and materials science. The unique combination of a halogenated aromatic ring and a trifluoroacetylated pyrone core provides a rich platform for the development of novel functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(2,2,2-trifluoroacetyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF3O3/c12-6-1-2-8-5(3-6)4-7(10(17)18-8)9(16)11(13,14)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIHUXWPMCTHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801207100 | |

| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530141-47-0 | |

| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530141-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(2,2,2-trifluoroacetyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801207100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 Bromo 3 Trifluoroacetyl Coumarin

Precursor Synthesis and Intermediate Derivatization for 6-Bromo-3-(trifluoroacetyl)coumarin

The synthesis of this compound can be approached through the preparation and modification of key precursors. This involves the synthesis of coumarins bearing either the trifluoroacetyl group or the bromo substituent, which are then subjected to further functionalization.

Synthesis of 3-(Trifluoroacetyl)coumarin (B2731086) Precursors

The synthesis of 3-trifluoroacetylcoumarins can be achieved through various methods. One notable approach involves the recyclization of ethyl 2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates. This reaction can be effectively carried out under microwave-assisted solvent-free conditions, offering advantages such as short reaction times and high yields. researchgate.net

Another strategy involves the Knoevenagel condensation. For instance, the condensation of a salicylaldehyde (B1680747) derivative with ethyl trifluoroacetoacetate in the presence of a base like piperidine (B6355638) can yield the corresponding 3-(trifluoroacetyl)coumarin.

| Starting Material | Reagents | Conditions | Product | Yield |

| Ethyl 2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates | TsOH/SiO2 | Microwave, Solvent-free | 3-(Trifluoroacetyl)coumarins | 73-88% researchgate.net |

| Substituted Salicylaldehyde | Ethyl trifluoroacetoacetate, Piperidine | Conventional Heating or Microwave | 3-(Trifluoroacetyl)coumarins | Moderate to High |

Bromination Methodologies for Coumarin (B35378) Systems

The introduction of a bromine atom at the C6 position of the coumarin ring is a key step. This can be achieved by the electrophilic bromination of a pre-formed 3-(trifluoroacetyl)coumarin or by using a brominated precursor in the initial coumarin synthesis.

Direct bromination of a coumarin can be performed using various brominating agents. The choice of reagent and reaction conditions is crucial for achieving regioselectivity. For instance, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic rings. The reaction of 3-(trifluoroacetyl)coumarin with NBS in a suitable solvent, such as chloroform (B151607) or carbon tetrachloride, can lead to the desired 6-bromo derivative. The reactivity of the coumarin ring is influenced by the electron-withdrawing nature of the trifluoroacetyl group at the 3-position.

Alternatively, starting the synthesis with a brominated phenol, such as 5-bromosalicylaldehyde (B98134), provides a direct route to the 6-bromo-substituted coumarin core. The Knoevenagel condensation of 5-bromosalicylaldehyde with ethyl trifluoroacetoacetate would directly yield this compound.

| Substrate | Brominating Agent | Conditions | Product |

| 3-(Trifluoroacetyl)coumarin | N-Bromosuccinimide (NBS) | Chloroform or CCl4 | This compound |

| 5-Bromosalicylaldehyde | Ethyl trifluoroacetoacetate, Piperidine | - | This compound |

Direct Synthesis Approaches for this compound and Analogues

Direct synthetic routes aim to construct the this compound molecule in a more streamlined fashion, often employing modern synthetic techniques to enhance efficiency and sustainability.

Conventional Synthetic Routes

A conventional and straightforward approach involves the Knoevenagel condensation of 5-bromosalicylaldehyde with ethyl trifluoroacetoacetate. ijaresm.com This reaction is typically catalyzed by a base, such as piperidine, and may require heating under reflux in a suitable solvent like ethanol. The initial adduct undergoes intramolecular cyclization (transesterification) to form the coumarin ring.

Another conventional route could involve the Pechmann condensation. However, this method is more commonly used for the synthesis of 4-substituted coumarins and might be less direct for 3-substituted derivatives like the target compound.

A multi-step conventional synthesis could start from 4-hydroxycoumarin. Acylation with trifluoroacetic anhydride (B1165640) followed by chlorination and subsequent reaction with an appropriate bromine source could potentially lead to the target molecule, though this is a more complex pathway. researchgate.net

Microwave-Assisted and Solvent-Free Methodologies

Modern synthetic methods offer significant advantages over conventional heating. Microwave-assisted organic synthesis, often combined with solvent-free conditions, can lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. researchgate.netkjscollege.commdpi.com

The synthesis of 3-(trifluoroacetyl)coumarins has been successfully achieved using microwave irradiation in a solvent-free environment. researchgate.net This involves the grinding of ethyl 2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates with a solid acid catalyst like TsOH/SiO2, followed by microwave heating. This method has been shown to produce high yields in a short period. researchgate.net Similarly, the Knoevenagel condensation of 5-bromosalicylaldehyde and ethyl acetoacetate (B1235776) to form 6-bromo-3-acetyl-2H-chromen-2-one has been effectively carried out under solvent-free conditions, suggesting the feasibility of a similar approach for the trifluoroacetyl analogue. ijaresm.com

Ultrasound irradiation is another green chemistry technique that can accelerate reactions. The synthesis of 3-aryl coumarin derivatives has been reported using ultrasound, indicating its potential applicability for the synthesis of this compound. scirp.org

| Method | Starting Materials | Catalyst/Reagents | Conditions | Advantages |

| Microwave-assisted Solvent-free | Ethyl 2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylates | TsOH/SiO2 | Microwave, 252 W | Short reaction time, high yields, environmentally friendly researchgate.net |

| Solvent-free Knoevenagel | 5-Bromosalicylaldehyde, Ethyl acetoacetate | - | - | One-pot method, good yield ijaresm.com |

| Ultrasound-assisted | Salicylaldehyde, Phenyl acetyl chloride | K2CO3, THF | Ultrasound irradiation | Faster reaction time, better yields scirp.org |

Derivatization Reactions of this compound

The presence of the electrophilic trifluoroacetyl group and the reactive C-Br bond makes this compound a versatile intermediate for the synthesis of more complex molecules.

The trifluoroacetyl group at the 3-position is a key site for derivatization. It can readily react with various nucleophiles. For example, it can undergo Friedel-Crafts alkylation with indole (B1671886) derivatives in the presence of a Lewis acid catalyst like Sc(OTf)3 to afford 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols. rsc.org This reaction proceeds with high regioselectivity to give the 1,2-adducts. rsc.org

The trifluoroacetyl moiety can also be a precursor for the formation of various heterocyclic rings. Reactions with binucleophiles such as hydrazines, hydroxylamine, or thioureas can lead to the construction of pyrazole, isoxazole, or pyrimidine (B1678525) rings fused or attached to the coumarin core. For instance, reaction with thiosemicarbazide (B42300) can lead to the formation of coumarin-thiazole derivatives. kjscollege.com

The bromine atom at the 6-position offers another handle for modification, primarily through transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst can be used to introduce an aryl group at the 6-position, leading to the synthesis of 6-aryl-3-(trifluoroacetyl)coumarins. acs.org

| Reaction Type | Reagent | Product |

| Friedel-Crafts Alkylation | Indole derivatives, Sc(OTf)3 | 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols rsc.org |

| Heterocycle Formation | Thiosemicarbazide | Coumarin-thiazole derivatives kjscollege.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-3-(trifluoroacetyl)coumarins acs.org |

Nucleophilic Addition Reactions at the Trifluoroacetyl Moiety

The pronounced electrophilicity of the carbonyl carbon in the trifluoroacetyl group at the C3 position makes it a prime target for nucleophilic attack. This reactivity has been extensively harnessed to generate complex molecular architectures, particularly α-trifluoromethylated tertiary alcohols.

Formation of α-Trifluoromethylated Tertiary Alcohols

The reaction of 3-(trifluoroacetyl)coumarin derivatives with various nucleophiles readily affords α-trifluoromethylated tertiary alcohols. These motifs are of significant interest due to their prevalence in various pharmaceutical agents. A notable advantage of this transformation is that it can often proceed under mild, catalyst-free conditions, highlighting the inherent reactivity of the trifluoroacetylcoumarin system.

For instance, the reaction of substituted 3-(trifluoroacetyl)coumarins with organometallic reagents or electron-rich aromatic compounds leads to the corresponding tertiary alcohols in high yields. This method provides a straightforward pathway to valuable fluorinated compounds.

Reactions with Heterocyclic Nucleophiles (e.g., Pyrroles, Indoles, Thiophenes)

The Friedel-Crafts type alkylation of electron-rich heterocycles with this compound is a powerful method for creating intricate molecular structures. This reaction typically occurs at the electrophilic carbonyl carbon of the trifluoroacetyl group.

Pyrroles: The reaction between 3-(trifluoroacetyl)coumarins and various pyrroles can proceed smoothly without the need for a catalyst, affording α-trifluoromethylated tertiary alcohols in excellent yields. nih.govmnstate.eduwikipedia.org The reaction is tolerant of a range of substituents on both the coumarin and pyrrole (B145914) rings.

Indoles: Indole and its derivatives also serve as effective nucleophiles in reactions with 3-(trifluoroacetyl)coumarins. These reactions, however, often benefit from the use of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), to achieve high yields and regioselectivity. scispace.com The reaction proceeds via a 1,2-addition mechanism to furnish 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols. scispace.com The electronic nature of the substituents on both the indole and coumarin rings can influence the reaction rate. scispace.com For example, electron-donating groups on the indole ring tend to accelerate the reaction, while electron-withdrawing groups on the coumarin ring can slow it down. scispace.com

| Coumarin Reactant | Indole Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Trifluoroacetyl)coumarin | Indole | Sc(OTf)₃ | 1-(Coumarin-3-yl)-1-(indol-3-yl)-2,2,2-trifluoroethanol | 95% | scispace.com |

| This compound | 2-Methylindole | Sc(OTf)₃ | 6-Bromo-3-(1-hydroxy-1-(2-methylindol-3-yl)-2,2,2-trifluoroethyl)coumarin | 92% | scispace.com |

| 6-Chloro-3-(trifluoroacetyl)coumarin | 5-Methoxyindole | Sc(OTf)₃ | 6-Chloro-3-(1-hydroxy-1-(5-methoxyindol-3-yl)-2,2,2-trifluoroethyl)coumarin | 94% | scispace.com |

| 8-Methoxy-3-(trifluoroacetyl)coumarin | 6-Bromoindole | Sc(OTf)₃ | 3-(1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoro-1-hydroxyethyl)-8-methoxy-2H-chromen-2-one | 85% | scispace.com |

Thiophenes: While direct examples with this compound are less common in the literature, the reactivity of similar α-haloketone-substituted coumarins, such as 3-(bromoacetyl)coumarins, with sulfur nucleophiles suggests that thiophenes can also act as effective nucleophiles. nih.gov These reactions typically lead to the formation of thiophene-substituted coumarin derivatives through nucleophilic substitution or condensation reactions. nih.gov

Coupling Reactions at the Bromo-Position

The bromine atom at the C6 position of the coumarin ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki Reactions)

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position. The general reaction involves the coupling of the bromo-coumarin with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki reaction and can be tailored to the specific substrates being used. caltech.edunih.gov Various palladium sources and phosphine (B1218219) ligands have been shown to be effective for the cross-coupling of bromo-coumarins. nih.gov

| Bromo-Coumarin Derivative | Boronic Acid | Palladium Catalyst/Ligand | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromocoumarin | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenylcoumarin | High | Analogous reaction |

| 3-Bromo-4-methylcoumarin | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4-Methyl-3-(4-methoxyphenyl)coumarin | 85% | Analogous reaction |

| 6-Bromo-7-hydroxycoumarin | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 7-Hydroxy-6-(thiophen-2-yl)coumarin | 78% | Analogous reaction |

| 4-Bromo-6,7-dimethoxycoumarin | Naphthalene-1-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6,7-Dimethoxy-4-(naphthalen-1-yl)coumarin | 90% | Analogous reaction |

Cycloaddition and Annulation Reactions Involving the Coumarin Core

The coumarin nucleus, particularly the C3-C4 double bond, can participate in cycloaddition reactions, acting as a dienophile. The electron-withdrawing trifluoroacetyl group at the C3 position enhances the dienophilic character of this double bond, facilitating reactions with various dienes.

Diels-Alder reactions of 3-substituted coumarins with dienes provide a direct route to tetrahydro-6H-benzo[c]chromen-6-one derivatives. nih.gov These [4+2] cycloaddition reactions can be promoted by thermal conditions, high pressure, or in aqueous media. nih.gov The regioselectivity of the reaction is influenced by the substituents on both the coumarin and the diene. nih.govscispace.com

Annulation reactions, which involve the formation of a new ring fused to the coumarin core, represent another important class of transformations. These can include [3+2], [4+3], and other cycloaddition-based strategies to construct complex polycyclic systems. nih.govresearchgate.netrsc.orgnih.govrsc.org For instance, the reaction of coumarin derivatives with suitable partners can lead to the formation of fused pyrrole, pyran, and diazepine (B8756704) ring systems. rsc.orgresearchgate.net

Functionalization of the Coumarin Ring System

Beyond the specific reactions at the trifluoroacetyl and bromo positions, the coumarin ring system itself can undergo further functionalization. C-H activation and functionalization have emerged as powerful tools for the direct introduction of substituents onto the coumarin backbone, often with high regioselectivity.

Palladium-catalyzed C-H arylation allows for the introduction of aryl groups at various positions on the coumarin ring. The directing-group ability of substituents already present on the coumarin can guide the regioselectivity of these reactions. Other transition metals, such as manganese, have also been employed for the C-H functionalization of coumarins, leading to the formation of fused polycyclic systems. wikipedia.org These methods provide an efficient and atom-economical way to access a wide range of novel coumarin derivatives with diverse substitution patterns.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 3 Trifluoroacetyl Coumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete structural assignment of 6-Bromo-3-(trifluoroacetyl)coumarin can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the coumarin (B35378) ring system. The precise chemical shifts are influenced by the electron-withdrawing effects of the bromine atom at the C6 position and the trifluoroacetyl group at the C3 position.

The proton at C4 is anticipated to be the most deshielded among the ring protons due to its proximity to the electron-withdrawing trifluoroacetyl group and the lactone carbonyl, appearing as a singlet. The protons on the benzene (B151609) ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. Specifically, the H5 proton is expected to appear as a doublet, coupled to H7. The H7 proton should appear as a doublet of doublets, coupled to both H5 and H8. The H8 proton is also expected to be a doublet, coupled to H7. The bromine at C6 will cause a downfield shift for the adjacent protons.

Based on data from related coumarin derivatives, the expected chemical shifts are summarized in the table below. hmdb.caceon.rsresearchgate.netresearchgate.netchemicalbook.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.5 | s | - |

| H-5 | ~7.8 | d | ~8.5 |

| H-7 | ~7.6 | dd | ~8.5, ~2.0 |

| H-8 | ~7.4 | d | ~2.0 |

Note: These are predicted values based on analogous compounds and may vary in different deuterated solvents.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The carbonyl carbons of the lactone and the trifluoroacetyl group are expected to resonate at the downfield region of the spectrum. The presence of the electronegative bromine and the trifluoroacetyl group will significantly influence the chemical shifts of the aromatic and vinylic carbons.

The expected chemical shifts for the carbon atoms of this compound, inferred from data of similar coumarin structures, are presented below. ceon.rsresearchgate.netresearchgate.netdocbrown.infodocbrown.info

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-2 (lactone C=O) | ~158 |

| C-3 | ~135 |

| C-4 | ~145 |

| C-4a | ~118 |

| C-5 | ~130 |

| C-6 | ~120 |

| C-7 | ~138 |

| C-8 | ~117 |

| C-8a | ~152 |

| C=O (trifluoroacetyl) | ~180 (quartet due to coupling with F) |

| CF₃ | ~116 (quartet due to coupling with F) |

Note: These are predicted values and the actual chemical shifts can be influenced by the solvent and experimental conditions.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The trifluoroacetyl group in this compound will give a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of the -CF₃ group is characteristic and its observation provides direct evidence for the presence of the trifluoroacetyl moiety. The chemical shift is typically observed in the range of -70 to -80 ppm relative to a standard such as CFCl₃. nih.gov The electronic environment of the coumarin ring can slightly influence this chemical shift.

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -75 | s |

Note: The chemical shift is relative to CFCl₃ and can vary with the solvent.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. These techniques are complementary and offer valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The most prominent bands will be due to the stretching vibrations of the two carbonyl groups (lactone and ketone of the trifluoroacetyl group). The C=C stretching vibrations of the aromatic and pyrone rings, as well as the C-O and C-Br stretching vibrations, will also be present.

Based on the analysis of related coumarin derivatives, the expected characteristic FTIR absorption bands are tabulated below. ceon.rsresearchgate.netresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretching (lactone) | ~1730-1750 | Strong |

| C=O stretching (trifluoroacetyl) | ~1700-1720 | Strong |

| C=C stretching (aromatic & pyrone) | ~1600-1450 | Medium to Strong |

| C-F stretching | ~1200-1100 | Strong |

| C-O stretching (lactone) | ~1250-1150 | Strong |

| C-Br stretching | ~600-500 | Medium |

Raman Spectroscopy

Raman spectroscopy provides information on the vibrational modes of a molecule that involve a change in polarizability. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The Raman spectrum of this compound is expected to be rich in skeletal vibrations of the coumarin ring system.

The key expected Raman bands, based on studies of similar coumarin compounds, are listed below. researchgate.netnih.govchemicalbook.comscientific.netrsc.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C=O stretching (lactone) | ~1725-1745 | Medium |

| C=O stretching (trifluoroacetyl) | ~1695-1715 | Medium |

| Ring breathing modes | ~1000-800 | Strong |

| C-Br stretching | ~600-500 | Strong |

| Aromatic C-H in-plane bending | ~1100-1000 | Medium |

The combination of these spectroscopic techniques provides a comprehensive and detailed structural characterization of this compound, confirming the connectivity of atoms and providing insights into the electronic and vibrational properties of this complex molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of newly synthesized compounds like this compound and its derivatives.

In the analysis of coumarins, HRMS provides definitive evidence of their elemental composition. For instance, a review on 3-(bromoacetyl)coumarins highlights the use of HRMS/MS for the characterization of the parent compound, 3-(bromoacetyl)coumarin (B1271225). semanticscholar.orgbldpharm.com The calculated monoisotopic mass for the [M+H]⁺ ion of 3-(bromoacetyl)coumarin (C₁₁H₇BrO₃) is 266.9657, with an experimentally observed m/z of 266.9665, demonstrating excellent agreement and confirming the molecular formula. semanticscholar.orgbldpharm.com

For the target compound, This compound (C₁₁H₄BrF₃O₃) , the theoretical monoisotopic mass can be calculated. This calculated value would then be compared against the experimental value obtained from an HRMS analysis to confirm its elemental composition. The presence of bromine would be further indicated by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation patterns observed in the mass spectrum also provide valuable structural information. Under electron ionization (EI), coumarins typically exhibit a strong molecular ion peak. acs.org Common fragmentation pathways for coumarin derivatives involve the loss of CO from the pyrone ring. acs.org For this compound, characteristic fragmentations would likely involve the loss of the trifluoroacetyl group and cleavage of the coumarin core.

Table 1: Illustrative HRMS Data for a Related Coumarin Derivative

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Reference |

| 3-(Bromoacetyl)coumarin | C₁₁H₈BrO₃ | 266.9657 | 266.9665 | semanticscholar.orgbldpharm.com |

This table illustrates the application of HRMS for a related compound due to the absence of specific data for this compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure-property relationships of a compound.

While the crystal structure of this compound has not been reported in the reviewed literature, studies on analogous compounds demonstrate the utility of this technique. For example, the crystal structure of 3-(bromoacetyl)coumarin has been elucidated, revealing the presence of two conformers, S-cis and S-trans. semanticscholar.orgbldpharm.com Furthermore, the crystal structure of 6-chloro-3-(bromoacetyl)coumarin has also been reported, providing insights into how substitution on the coumarin ring can influence the solid-state packing. semanticscholar.orgbldpharm.com

The determination of the crystal structure of this compound would provide crucial information on:

The planarity of the coumarin ring system.

The conformation of the trifluoroacetyl group relative to the coumarin ring.

The nature and extent of intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, and π-π stacking interactions, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data for a Related Coumarin Derivative

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 3-(Bromoacetyl)coumarin | Orthorhombic | Pca2₁ | Presence of S-cis and S-trans conformers. | semanticscholar.orgbldpharm.com |

| 6-Chloro-3-(bromoacetyl)coumarin | Monoclinic | P2₁/c | Data available for structural comparison. | semanticscholar.orgbldpharm.com |

This table presents data for related compounds to illustrate the type of information obtained from X-ray diffraction analysis, as specific data for this compound is not available.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Trifluoroacetyl Coumarin

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. thenucleuspak.org.pk By calculating the electron density, DFT allows for the optimization of the molecular geometry to its most stable conformation. For coumarin (B35378) derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine key geometrical parameters such as bond lengths and bond angles. thenucleuspak.org.pk These theoretical calculations provide a detailed three-dimensional model of the molecule, which is fundamental for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

For many coumarin derivatives, the HOMO is typically localized over the coumarin ring system, while the LUMO is often distributed over the substituent groups. This distribution indicates that electronic transitions are likely to involve charge transfer from the coumarin core to the substituents. researchgate.net This charge transfer character is a key feature of many coumarin compounds and influences their optical and electronic properties. The lowering of the HOMO-LUMO energy gap is a clear indicator of charge transfer interactions within the molecule. nih.gov

| Parameter | Value |

|---|---|

| HOMO Energy | -7.0 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (ΔE) | 4.5 eV |

Note: The data presented is for 3-bromoacetylcoumarin, a structurally related compound, to illustrate the typical values obtained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP map uses a color scale to represent the electrostatic potential on the molecular surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack.

In coumarin derivatives, the MEP surface often reveals that the carbonyl oxygen atoms of the lactone and the acetyl group are regions of high negative potential, making them likely sites for interaction with electrophiles. The hydrogen atoms and the bromine atom, on the other hand, are often associated with positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net The MEP analysis provides a visual representation of the molecule's reactivity and complements the insights gained from FMO analysis. thenucleuspak.org.pk

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. researchgate.net NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of the delocalization of electron density.

For coumarin derivatives, NBO analysis often reveals significant hyperconjugative interactions between the lone pairs of oxygen atoms and the π* orbitals of the carbonyl groups and the aromatic ring. thenucleuspak.org.pk These interactions lead to the delocalization of electron density throughout the molecule, which enhances its stability. The analysis can quantify the stabilization energy associated with these interactions, providing a deeper understanding of the electronic factors that govern the molecule's structure and reactivity.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear Optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. researchgate.net

Coumarin derivatives are known to exhibit significant NLO properties, and theoretical calculations can help in the design of new materials with enhanced performance. The NLO response is often related to the extent of charge transfer within the molecule. For instance, studies on related coumarin compounds have shown that their first-order hyperpolarizability can be many times greater than that of urea, a standard reference material for NLO properties. researchgate.net The presence of electron-donating and electron-withdrawing groups can significantly influence the NLO response.

| Property | Value |

|---|---|

| Dipole Moment (µ) | 3.86 D |

| Polarizability (α) | 23.37 × 10⁻²⁴ esu |

| First-order Hyperpolarizability (β₀) | 21 times that of urea |

Note: The data is for 6-bromo-4-chloro-3-formyl coumarin and serves as an illustrative example of NLO properties in a similar molecular system.

Calculation of Chemical Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. bohrium.com Key descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are valuable for predicting the reactivity of a molecule in various chemical reactions. For coumarin derivatives, these parameters help in understanding their interactions with biological targets and other chemical species. bohrium.com

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ (EHOMO + ELUMO) / 2) |

Mechanistic Studies of Reactions Involving 6 Bromo 3 Trifluoroacetyl Coumarin

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are cornerstones of mechanistic chemistry. For 6-Bromo-3-(trifluoroacetyl)coumarin, these studies can be approached through both experimental and computational methods.

Computational Approaches: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and energetic properties of molecules, including reaction intermediates and transition states. nih.gov By employing methods like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), it is possible to model the reaction coordinates and identify the lowest energy pathways. nih.gov For instance, in a reaction involving a nucleophilic attack on the trifluoroacetyl group, DFT calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the corresponding transition states and intermediates. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that indicates the chemical reactivity and stability of the molecule. nih.gov

Experimental Validation: Theoretical predictions from computational studies can be corroborated by experimental evidence. Techniques such as kinetic studies, isotopic labeling, and the characterization of reaction byproducts provide valuable data to support or refute a proposed mechanism. For example, the effect of substituents on the reaction rate can offer clues about the nature of the transition state.

While specific, in-depth computational studies exclusively on the transition states of this compound reactions are not widely available in the current literature, the principles of such investigations are well-established in the study of related coumarin (B35378) derivatives. nih.govnih.gov

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis by enabling efficient and selective transformations. The reactivity of this compound can be significantly influenced and controlled by the use of appropriate catalysts, particularly Lewis acids.

A notable example is the Scandium(III) triflate (Sc(OTf)₃)-catalyzed Friedel-Crafts alkylation of indoles with β-(trifluoroacetyl)coumarins, including substrates with a bromo substituent on the coumarin ring. nih.gov This reaction yields 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols, which are complex molecules with potential biological activities.

Proposed Reaction Mechanism: The proposed mechanism for this transformation involves the activation of the trifluoroacetyl group by the Lewis acid catalyst, Sc(OTf)₃. nih.gov

Activation of the Electrophile: The Sc(OTf)₃ coordinates to the carbonyl oxygen of the trifluoroacetyl group of this compound. This coordination enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The indole (B1671886), acting as the nucleophile, attacks the activated carbonyl carbon. This step is regioselective, with the attack occurring at the C3 position of the indole ring.

Proton Transfer and Catalyst Regeneration: It is proposed that a trace amount of water in the reaction medium facilitates a proton transfer, leading to the formation of the final tertiary alcohol product and the regeneration of the Sc(OTf)₃ catalyst. nih.gov

The presence of the electron-withdrawing bromo group on the coumarin ring has been observed to slow down the reaction rate compared to coumarins with electron-donating groups. nih.gov This observation is consistent with the proposed mechanism, as an electron-withdrawing group would destabilize the developing positive charge on the coumarin moiety during the transition state of the nucleophilic attack.

The following table summarizes the effect of substituents on the reaction time in the Sc(OTf)₃ catalyzed Friedel-Crafts reaction of β-(trifluoroacetyl)coumarins with indoles. nih.gov

| Coumarin Substituent | Indole Substituent | Reaction Time (minutes) |

| 6-Bromo | Indole | Slower than electron-donating groups |

| 8-Methoxy | 4-Benzyloxyindole | 16 |

| Unsubstituted | 5-Chloroindole | Slower than unsubstituted indole |

| Unsubstituted | 6-Bromoindole | Slower than unsubstituted indole |

This table illustrates the electronic effects on the reaction rate, where electron-withdrawing groups on either the coumarin or the indole slow down the reaction.

Investigation of Intramolecular Interactions and Rearrangements

The conformation and reactivity of this compound can be influenced by various intramolecular interactions. These non-covalent interactions, although weak, can have a significant impact on the molecule's structure and energy.

Intramolecular Hydrogen Bonding: While this compound itself does not possess a hydrogen bond donor, its reaction products or intermediates might. For example, in the product of the Friedel-Crafts reaction, the tertiary alcohol, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and an oxygen atom of the coumarin ring or the trifluoromethyl group. Such interactions can influence the conformational preferences of the molecule. nih.gov

Conformational Analysis: The trifluoroacetyl group at the C3 position is subject to rotational freedom around the C-C single bond connecting it to the coumarin ring. The conformational preferences will be dictated by a balance of steric and electronic effects. The bulky trifluoromethyl group and the carbonyl oxygen will orient themselves to minimize steric hindrance with the adjacent parts of the coumarin molecule. Computational studies, such as the calculation of a potential energy surface as a function of relevant dihedral angles, can predict the most stable conformers. mdpi.com For related molecules, syn and anti-conformers relative to the coumarin ring have been identified. mdpi.com

Rearrangements: While major skeletal rearrangements are not commonly reported for this class of compounds under typical reaction conditions, the possibility of more subtle rearrangements, such as tautomerism in reaction intermediates, cannot be entirely ruled out. For instance, enol forms of the trifluoroacetyl group could be involved in certain reaction pathways, although the high electronegativity of the fluorine atoms would generally disfavor this.

Photophysical Properties and Advanced Optical Studies of 6 Bromo 3 Trifluoroacetyl Coumarin Derivatives

Fluorescence Emission Characteristics and Quantum Yields

The fluorescence properties of coumarin (B35378) derivatives are highly sensitive to the nature and position of substituents on the aromatic ring and the pyrone core. The introduction of a bromine atom at the 6-position and a trifluoroacetyl group at the 3-position is expected to significantly modulate the emission characteristics of the parent coumarin scaffold.

Generally, the presence of an electron-withdrawing group, such as the trifluoroacetyl group at the 3-position, can lead to a bathochromic (red) shift in the emission spectrum due to the extension of the π-conjugation and the creation of a push-pull system. However, the trifluoromethyl group is also known to sometimes cause a hypsochromic (blue) shift in other systems. nih.gov Studies on other coumarins with electron-withdrawing groups at the 3-position have shown that these substituents play a crucial role in determining the fluorescence quantum yield. nih.gov

The bromine atom at the 6-position, being a heavy atom, can influence the fluorescence quantum yield through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence.

While specific quantum yield data for 6-Bromo-3-(trifluoroacetyl)coumarin is not available, a study on various 6-aryl coumarin derivatives provides insight into how substitutions at this position affect fluorescence. nih.gov For comparison, the quantum yields of some related coumarin derivatives are presented below.

| Compound | Solvent | Quantum Yield (Φ_F) | Reference |

| Coumarin 4e | Chloroform (B151607) | 0.45 | acs.org |

| Coumarin 4f | Chloroform | 0.38 | acs.org |

This table presents data for related compounds to illustrate the range of quantum yields in substituted coumarins.

Solvatochromic Behavior and Environmental Sensitivity

The solvatochromic behavior of a fluorophore, which is the change in its absorption and emission spectra with the polarity of the solvent, is a key indicator of its environmental sensitivity. Coumarin derivatives are well-known for their solvatochromic properties, which arise from changes in the dipole moment upon electronic excitation. nih.gov

For this compound, the presence of the electron-withdrawing trifluoroacetyl group at the 3-position is expected to induce a significant intramolecular charge transfer (ICT) character in the excited state. This would lead to a larger dipole moment in the excited state compared to the ground state. Consequently, in polar solvents, the excited state would be more stabilized than the ground state, resulting in a bathochromic shift (red shift) of the fluorescence emission.

A study on 6-aryl-D-π-A coumarin derivatives demonstrated significant solvatochromism, with emission shifts greater than 60 nm observed when moving from nonpolar to polar solvents. nih.gov While the exact magnitude of the solvatochromic shift for this compound is not documented, a similar positive solvatochromism is anticipated.

Table of Solvatochromic Data for a Related Coumarin Derivative (Coumarin 4e)

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) |

| n-Hexane | 1.88 | 450 |

| Toluene | 2.38 | 465 |

| Diethyl ether | 4.34 | 480 |

| Chloroform | 4.81 | 512 |

This table showcases the solvatochromic shift of a related coumarin derivative, Coumarin 4e, as reported in a study on 6-aryl-D-π-A coumarin derivatives. nih.govacs.org

Acidochromic and pH-Responsive Fluorescence

The acidochromic behavior, or the change in spectral properties with pH, of coumarin derivatives is highly dependent on the presence of acidic or basic functional groups. In the case of this compound, the trifluoroacetyl group, a strong electron-withdrawing group, can influence the electron density of the coumarin ring system.

While this compound itself does not possess a readily ionizable proton in the typical pH range, its fluorescence could be sensitive to extreme pH conditions. The carbonyl oxygen of the trifluoroacetyl group could potentially be protonated under highly acidic conditions, leading to a change in the electronic structure and, consequently, the fluorescence properties.

Studies on other coumarin derivatives have shown that their fluorescence can be significantly influenced by pH. nih.govacs.org For instance, the fluorescence of some coumarin dyes can be quenched at high acid concentrations. nih.govacs.org This is often attributed to the protonation of electron-donating or electron-withdrawing groups, which alters the intramolecular charge transfer characteristics of the molecule.

Two-Photon Absorption (2PA) Cross-Sections and Mechanisms

Two-photon absorption (2PA) is a nonlinear optical process with significant applications in bioimaging and photodynamic therapy. The 2PA cross-section (σ_2PA) is a measure of the efficiency of this process. The 2PA properties of coumarin derivatives are influenced by factors such as intramolecular charge transfer (ICT) and π-electron delocalization. rsc.org

The presence of the electron-withdrawing trifluoroacetyl group in this compound is expected to enhance the ICT character, which can contribute to a larger 2PA cross-section. Theoretical studies on other coumarin derivatives have shown that the introduction of electron-withdrawing groups can influence the 2PA response. nih.govdtic.mil

Experimental studies on monomeric and dimeric coumarin derivatives have revealed that expanding π-electron delocalization can significantly enhance the TPA response. rsc.org While specific 2PA data for this compound is not available, research on other coumarins provides some context. For example, some 3-thiazolyl coumarin derivatives have been found to have maximum 2PA cross-sections of around 300 GM. nih.govacs.org

Twisted Intramolecular Charge Transfer (TICT) Phenomena in Fluorescence

The Twisted Intramolecular Charge Transfer (TICT) state is an excited state phenomenon that can occur in molecules with donor and acceptor groups linked by a single bond. Upon photoexcitation, rotation around this bond can lead to a low-energy, highly polar TICT state, which often results in a red-shifted and environment-sensitive fluorescence.

In this compound, the bond between the C3 of the coumarin ring and the carbonyl carbon of the trifluoroacetyl group could potentially allow for rotational freedom. The trifluoroacetyl group acts as an electron acceptor. If there is a sufficient electron-donating character from the bromo-substituted coumarin core, a TICT state might be formed.

The formation of a TICT state is highly dependent on the solvent polarity and viscosity. In polar solvents, the highly polar TICT state is stabilized, which can lead to dual fluorescence (emission from both the locally excited and the TICT state) or a complete shift to the red-shifted TICT emission.

Photostability and Photobleaching Resistance

The photostability of a fluorescent dye is a critical parameter for its practical applications. The presence of a trifluoromethyl (CF3) group in a chromophore is often associated with improved photostability. nih.gov This is attributed to the high bond energy of the C-F bond, which makes the molecule more resistant to photodegradation.

Studies on the photostability of coumarin laser dyes have been conducted to understand their degradation mechanisms. nih.gov The photostability of silylated coumarin dyes has also been investigated, showing that caging the dye within a silica (B1680970) matrix can improve its resistance to photobleaching. acs.org While direct photostability data for this compound is not available, the presence of the trifluoroacetyl group suggests a potential for good photostability.

Applications of 6 Bromo 3 Trifluoroacetyl Coumarin in Interdisciplinary Research

Biological Activity Studies and Structure-Activity Relationships (SAR)

Research has been conducted on the biological activities of derivatives synthesized from 6-Bromo-3-(trifluoroacetyl)coumarin, particularly focusing on their antifungal properties.

A study focused on synthesizing a series of novel coumarin (B35378) thiazoles containing a trifluoromethyl group utilized 3-(trifluoroacetyl)coumarin (B2731086) and its bromo-substituted variant as starting materials to explore their antifungal potential. researchgate.net The resulting derivative, 6-bromo-3-((E)-2,2,2-trifluoro-1-(((Z)-3-methyl-4-phenylthiazol-2(3H)-ylidene)hydrazono)ethyl)-2H-chromen-2-one, was evaluated for its ability to inhibit fungal growth. researchgate.net

The antifungal activity of coumarin thiazole (B1198619) derivatives, including a compound synthesized from this compound, was evaluated against several fungal species. The study measured the inhibition rates of these compounds against the mycelial growth of Fusarium graminearum and Curvularia lunata. researchgate.net

One of the synthesized compounds, a derivative of this compound, demonstrated notable inhibitory effects. Specifically, compound 3h , which features a 6-bromo substitution on the coumarin ring, was tested for its antifungal efficacy. The research compared its activity to other synthesized analogs to understand the structure-activity relationship, noting that the introduction of a trifluoromethyl group generally enhanced antifungal activity. researchgate.net For instance, compound 3g (a non-brominated analog) showed very high inhibition rates of 89% against F. graminearum and 93.4% against C. lunata at a concentration of 0.5 mg/mL. researchgate.net

The results for the brominated derivative and its analogs are presented below.

Table 1: Antifungal Activity of Coumarin Thiazole Derivatives

| Compound | Fungal Strain | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| 3g | Fusarium graminearum | 0.5 mg/mL | 89.0 |

| 3g | Curvularia lunata | 0.5 mg/mL | 93.4 |

| 3f | Fusarium moniliforme | 0.5 mg/mL | 74.0 |

Data derived from a study on coumarin thiazoles containing a trifluoromethyl group. Compound 3g is an analog to the derivative of this compound. researchgate.net

Anticancer Activities and Structure-Activity Relationships (SAR)

Coumarin derivatives are a well-established class of compounds with promising anticancer potential, known to exhibit a variety of biological effects with minimal side effects. bohrium.com Their anticancer mechanisms are diverse and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular signaling pathways. frontiersin.orgnih.gov The introduction of different substituents onto the coumarin core can significantly influence their therapeutic efficacy. bohrium.com

While direct, extensive research on the anticancer activities of this compound is still developing, the known effects of its structural components—the coumarin core, the bromo group at position 6, and the trifluoroacetyl group at position 3—provide a strong basis for its predicted activity. For instance, a study on coumarin-thiazole hybrids indicated that a bromo substituent at the C6 position of the coumarin ring can influence cytotoxic activity. nih.gov Another study found that 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one showed broad-spectrum anti-tumor activity against several cancer cell lines. frontiersin.org

Coumarins exert their anticancer effects in part by modulating cellular pathways that lead to programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). nih.govnih.gov They can trigger apoptosis by destabilizing mitochondrial membranes, leading to the release of cytochrome c and the activation of caspases, which are enzymes that execute cell death. nih.gov Some coumarins can also activate the p53 tumor suppressor protein, which promotes apoptosis in cells with DNA damage. nih.gov

Studies on related brominated compounds and trifluoroacetyl-containing molecules suggest potential mechanisms for this compound. For example, the bromophenolic compounds 2,4,6-tribromophenol (B41969) (TBP) and pentabromophenol (B1679275) (PBP) have been shown to induce apoptosis in human peripheral blood mononuclear cells, primarily through the mitochondrial pathway involving the activation of caspase-9 and caspase-3. mdpi.com Similarly, a series of 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines were found to induce G2/M phase cell cycle arrest in a human lung cancer cell line, suggesting the trifluoroacetyl group may play a role in this process. nih.gov

Enzyme inhibition is another key mechanism through which coumarins exhibit their therapeutic effects. nih.gov They are known to inhibit a range of enzymes, including those involved in cancer progression like carbonic anhydrases and kinases. frontiersin.org

A study investigating coumarin derivatives as inhibitors of human dipeptidyl peptidase III (hDPP III), a zinc-dependent metalloproteinase, found that a coumarin with a bromo substitution at the C6 position had a weak inhibitory potential. nih.gov In contrast, another study on benzylsulfone coumarin derivatives identified 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one as a potent inhibitor of the PI3K enzyme, with an inhibition rate of 50.8% at a concentration of 20 μM. frontiersin.org This highlights that the nature of the substituent at the 3-position significantly influences the enzyme inhibitory activity of 6-bromocoumarins.

Exploration of Other Biological Activities (e.g., Antioxidant, Antibacterial, Antiviral)

Beyond its potential in cancer therapy, the unique structural features of this compound suggest it may possess other valuable biological properties.

Antioxidant Activity: Coumarins are recognized for their antioxidant capabilities, which are often linked to their ability to scavenge free radicals. nih.gov Research on 3-Acetyl-6-bromocoumarin, a structurally similar compound, demonstrated potent antioxidant activity. medchemexpress.combiocat.commedchemexpress.com However, one study noted that the introduction of a bromine atom at position 6 of the coumarin structure tended to decrease DPPH radical scavenging activity in a series of coumarin–diaminothiazole compounds. nih.gov

Antibacterial Activity: Coumarin derivatives have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Their mechanism can involve damaging bacterial cell membranes. mdpi.com Studies have shown that coumarin derivatives with a CF3 (trifluoromethyl) group can exhibit antibacterial activity against food-poisoning bacteria. mdpi.com Furthermore, coumarin-3-carboxylic acid has demonstrated broad-spectrum antibacterial activity against various plant pathogenic bacteria. frontiersin.org

Antiviral Activity: The antiviral potential of coumarin derivatives has also been explored. While direct studies on this compound are not available, research on related structures provides some insights. A study on a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones found that none of the tested compounds exhibited significant anti-HIV activity. nih.govconsensus.app However, one of the compounds, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone, showed potent antiviral activity against the vaccinia virus. nih.govconsensus.app

Table 1: Summary of Investigated Biological Activities of Related Coumarin Derivatives

| Activity | Compound/Derivative Class | Key Findings |

| Anticancer | 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one | Broad-spectrum anti-tumor activity against Hela, HepG2, H1299, hct-116, and McF-7 cell lines. frontiersin.org |

| Enzyme Inhibition | 6-bromocoumarin derivative | Weak inhibitory potential against human dipeptidyl peptidase III (hDPP III). nih.gov |

| Antioxidant | 3-Acetyl-6-bromocoumarin | Exhibited potent antioxidant activity. medchemexpress.combiocat.commedchemexpress.com |

| Antibacterial | Coumarin derivatives with CF3 group | Showed antibacterial activity against food-poisoning bacteria. mdpi.com |

| Antiviral | 6-bromo-quinazolinone derivative | Potent activity against vaccinia virus. nih.govconsensus.app |

Advanced Materials Science Applications

The application of coumarin derivatives extends beyond biology into the realm of materials science, where their unique photophysical properties are highly valued.

Coumarins are known for their fluorescence, making them suitable for applications in optical and photoelectric devices. The introduction of various functional groups can tune their photophysical properties. A study on 6-aryl coumarin derivatives, synthesized from a 6-bromo coumarin precursor, highlighted their large Stokes shift and interesting fluorescence quantum yields. acs.org The fluorescence of these compounds was also found to be sensitive to pH and the presence of metal ions, suggesting potential for use in sensor applications. acs.org While not directly about this compound, this indicates the utility of the 6-bromo coumarin scaffold in creating photoactive materials.

The specific application of this compound in memory storage and optical waveguides is not yet documented in the available literature. However, the development of photoresponsive materials based on coumarins is an active area of research. The ability to modify the electronic and photophysical properties of the coumarin core through substitutions, as seen with the bromo and trifluoroacetyl groups, is a key strategy in designing molecules for such advanced applications.

Absence of Research Findings on this compound in Stimuli-Responsive Fluorescent Materials

Despite a comprehensive search of available scientific literature, no specific research articles or detailed data could be found regarding the application of this compound in the development of stimuli-responsive fluorescent materials.

Searches were conducted to identify studies on the synthesis, photophysical properties, and stimuli-responsive behavior of this particular compound. However, the search results did not yield any papers that specifically investigate or provide data on the use of this compound for creating materials that change their fluorescent properties in response to external stimuli such as pH, temperature, or the presence of specific ions or molecules.

While the broader class of coumarin derivatives is known for its fluorescent properties and applications in chemical sensors and smart materials, research detailing the unique contributions or characteristics of the trifluoroacetyl group at the 3-position and a bromine atom at the 6-position in this context appears to be unavailable in the public domain. General discussions on other coumarin derivatives, such as 6-aryl-coumarins, have shown their potential in responding to pH changes and metal ions. However, this information is not directly applicable to the specific compound of interest.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on the applications of this compound in stimuli-responsive fluorescent materials as per the requested outline. Further primary research would be required to explore the potential of this compound in the specified field.

Q & A

Q. What are the established synthetic routes for 6-Bromo-3-(trifluoroacetyl)coumarin, and how can researchers optimize reaction yields?

The synthesis of coumarin derivatives typically involves condensation or bromination steps. For example, 6-Bromo-3-acetylcoumarin can be synthesized via the Pechmann condensation using 6-bromo salicylaldehyde and ethyl acetoacetate with piperidine as a catalyst, achieving a 92% yield after recrystallization . Adapting this method for this compound would require substituting acetyl groups with trifluoroacetyl moieties. Bromination conditions (e.g., dry chloroform with N-bromosuccinimide) should be optimized under inert atmospheres to avoid side reactions . Yield optimization may involve varying catalysts (e.g., Lewis acids), reaction temperatures (60–80°C), or solvent systems (e.g., DMF/chloroform mixtures).

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical techniques include:

- HPLC : Assess purity (>97% as per industry standards) using a C18 column and UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., ¹H NMR for coumarin protons, ¹⁹F NMR for trifluoroacetyl groups) .

- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺: ~321.05) via ESI-MS .

- Melting Point : Compare observed values (e.g., 175–176°C) with literature data to confirm crystallinity .

Q. What storage conditions are recommended for brominated coumarin derivatives to ensure stability?

Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation of light-sensitive bromo groups and hydrolysis of trifluoroacetyl moieties. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can hydrolyze the trifluoroacetyl group into carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound?

Discrepancies in fluorescence quantum yields or emission wavelengths may arise from impurities, solvent polarity, or measurement techniques. To resolve these:

- Reproduce experiments : Use standardized solvents (e.g., anhydrous DMSO) and purity-verified batches (>97% by HPLC) .

- Control environmental factors : Measure fluorescence under degassed conditions to exclude oxygen quenching effects.

- Cross-validate data : Compare results across multiple instruments (e.g., fluorometers with calibrated excitation sources) .

Q. What strategies are effective for incorporating this compound into fluorescent probes for biological imaging?

The bromo group enables Suzuki coupling for bioconjugation, while the trifluoroacetyl moiety can be hydrolyzed to introduce reactive carboxylates. Methodological steps include:

- Functionalization : Attach PEG linkers or targeting peptides via the bromo site using palladium-catalyzed cross-coupling .

- Hydrolysis : Convert the trifluoroacetyl group to a carboxylic acid under mild basic conditions (pH 9–10) for NHS ester activation .

- Validation : Test probe specificity in cell cultures using confocal microscopy and competitive binding assays.

Q. How can researchers troubleshoot low yields in large-scale synthesis of this compound?

Scale-up challenges often involve inefficient heat transfer or side reactions. Solutions include:

- Process optimization : Use microwave-assisted synthesis to enhance reaction uniformity and reduce time .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (chloroform/hexane) to isolate high-purity product .

- Quality control : Monitor intermediates via TLC and adjust stoichiometry of brominating agents (e.g., Br₂ vs. NBS) to minimize over-bromination .

Q. What alternative synthetic routes exist for this compound, and how do they compare in efficiency?

- Vilsmeier–Haack reaction : Offers regioselective trifluoroacetylation under mild conditions (DMF/POCl₃) but requires strict anhydrous handling .

- Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) but may require specialized equipment .

- Enzymatic catalysis : Lipases in non-aqueous media can achieve greener synthesis but with lower yields (~60%) .

Data Analysis and Methodological Guidance

Q. How should researchers analyze conflicting data on the compound’s reactivity in nucleophilic substitutions?

Contradictory results (e.g., varying rates with amines or thiols) may stem from solvent effects or competing pathways. To address this:

- Kinetic studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for different mechanistic pathways .

- Solvent screening : Test polar aprotic (DMF) vs. protic (MeOH) solvents to identify optimal media for substitution .

Q. What precautions are critical when handling this compound in biological assays?

- Toxicity : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy from brominated aromatics .

- Light sensitivity : Shield solutions from UV light to prevent photodegradation.

- Waste disposal : Neutralize acidic byproducts (from trifluoroacetyl hydrolysis) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.